Product packaging for 13-cis-Retinoic Acid-d5 Ethyl Ester(Cat. No.:CAS No. 78995-96-7)

13-cis-Retinoic Acid-d5 Ethyl Ester

Cat. No.: B583439
CAS No.: 78995-96-7
M. Wt: 333.527
InChI Key: ZELWYCSDHIFMOP-KODDXJHGSA-N
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Description

Overview of Retinoids: Structure, Stereoisomerism, and Biological Significance in Model Systems

Retinoids are a class of chemical compounds structurally related to vitamin A. nih.gov According to the International Union of Pure and Applied Chemistry (IUPAC), retinoids are defined as compounds containing four isoprene (B109036) units connected in a head-to-tail structure. nih.gov The fundamental structure of a retinoid molecule consists of a cyclic end group (typically a β-ionone ring), a polyene side chain with conjugated double bonds, and a polar end group. wikipedia.orgresearchgate.net This conjugated system is responsible for the characteristic yellow, orange, or red color of many retinoids. wikipedia.org

A critical feature of retinoids is their capacity for stereoisomerism, which arises from the cis or trans configuration of the double bonds in the polyene chain. wikipedia.org While the all-trans configuration is generally more stable, various cis isomers occur naturally and have distinct, essential biological functions. wikipedia.orgpageplace.de For instance, the 11-cis-retinal (B22103) isomer is a crucial chromophore in the visual cycle of vertebrates. wikipedia.org Other significant isomers include all-trans-retinoic acid (ATRA), 9-cis-retinoic acid, and 13-cis-retinoic acid (isotretinoin), each interacting differently with nuclear receptors to elicit specific biological responses. researchgate.netnews-medical.net

The biological significance of retinoids is vast and has been extensively studied in various model systems. They are vital for embryonic development, vision, immune function, bone tissue growth, and the regulation of cell proliferation, differentiation, and apoptosis. nih.govwikipedia.orgnews-medical.net Retinoids exert their effects by binding to and activating nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govnews-medical.net These activated receptors form heterodimers that bind to specific DNA sequences called retinoic acid response elements (RAREs), thereby modulating the transcription of target genes. mdpi.com This mechanism underpins their role in suppressing carcinogenesis in animal models and their application in treating various skin conditions. nih.govencyclopedia.pub

Table 1: Key Retinoid Isomers and Their Biological Roles This table is interactive. You can sort and filter the data.

Isomer Common Name Key Biological Function(s)
all-trans-Retinol Vitamin A Precursor to other retinoids; essential for vision and immune function. wikipedia.org
11-cis-Retinal Chromophore of rhodopsin, essential for light detection in the eye. wikipedia.org
all-trans-Retinoic Acid Tretinoin (ATRA) Regulates cell growth, differentiation, and apoptosis by activating RARs. news-medical.netmedchemexpress.com
9-cis-Retinoic Acid Alitretinoin A ligand for both RAR and RXR nuclear receptors. nih.gov
13-cis-Retinoic Acid Isotretinoin Used in the treatment of skin conditions; its biological pathway is complex, and it can isomerize to ATRA. wikipedia.orgwho.int

The Indispensable Role of Stable Isotope-Labeled Analogs in Advanced Biochemical Research

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). diagnosticsworldnews.comcreative-proteomics.com Unlike their radioactive counterparts, stable isotopes pose no safety concerns, making them particularly suitable for metabolic studies in humans. diagnosticsworldnews.com These labeled compounds are chemically identical to their unlabeled counterparts but have a greater mass. diagnosticsworldnews.com This mass difference allows them to be distinguished and quantified using mass spectrometry (MS), providing a precise tool for tracing the fate of molecules in complex biological systems. diagnosticsworldnews.comnih.gov

The use of stable isotope-labeled analogs is indispensable in modern biochemical and medical research for several reasons. diagnosticsworldnews.com They are considered the gold standard for absolute quantitation in metabolomics and proteomics, where they are used as internal standards. pageplace.dediagnosticsworldnews.com When added to a biological sample at a known concentration, the internal standard experiences the same processing and analytical variations as the endogenous analyte. By comparing the mass spectrometer's signal from the labeled standard to the unlabeled analyte, researchers can calculate the analyte's exact concentration with high accuracy and precision, correcting for any loss during sample preparation or analysis. pageplace.denih.gov

This technique enables the direct measurement of the biosynthesis, degradation, and remodeling of biomolecules, offering deep insights into metabolic pathways and fluxes. diagnosticsworldnews.comsilantes.com It allows for the precise tracking of a drug's metabolism, distribution, and clearance, which is crucial in pharmaceutical development. studysmarter.co.uk The integration of stable isotope labeling with high-resolution tandem mass spectrometry allows the label to be precisely localized and quantified within biomolecules, revealing reaction pathways and mechanisms of action. diagnosticsworldnews.com

Specific Research Utility of 13-cis-Retinoic Acid-d5 Ethyl Ester as a Precision Tool

This compound is a specialized derivative of 13-cis-retinoic acid designed for sophisticated research applications, primarily as an internal standard in quantitative mass spectrometry-based assays. caymanchem.compharmaffiliates.com Its utility stems from the two key modifications to the parent retinoid structure: the incorporation of five deuterium atoms (d5) and the esterification of the carboxylic acid group to an ethyl ester.

The deuterium labeling is the most critical feature for its function as an internal standard. caymanchem.com The five deuterium atoms increase the molecular weight of the compound by five mass units compared to its unlabeled counterpart. caymanchem.com This mass shift allows a mass spectrometer to clearly distinguish the signal of the internal standard from the endogenous (unlabeled) 13-cis-retinoic acid or its ethyl ester metabolite in a biological sample. nih.gov This is the foundational principle behind isotope dilution mass spectrometry, which is used for highly accurate quantification of molecules in complex matrices like serum or tissue extracts. nih.govresearchgate.net For example, deuterated standards such as 13-cis-RA-d5 have been successfully used in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods to measure the precise concentrations of endogenous retinoid isomers in human serum. nih.gov

The ethyl ester functional group provides additional utility. Retinoids can exist as acids or as esters (e.g., retinyl esters). news-medical.net The ethyl ester form of the labeled standard makes it an ideal internal standard for studies specifically investigating the metabolism, pharmacokinetics, or quantification of retinoid esters. Its chemical properties, such as solubility and chromatographic retention time, will more closely match those of other retinoid esters being analyzed compared to a retinoic acid standard. pageplace.de The synthesis of various retinoid esters and amides is a common practice to create compounds for specific research purposes, such as investigating cancer chemoprevention. nih.govresearchgate.net Therefore, this compound serves as a precision tool for researchers needing to accurately quantify retinoid esters or trace their metabolic fate, ensuring robust and reliable data in studies of retinoid physiology and pharmacology. pharmaffiliates.comsynzeal.com

Table 2: Physicochemical Properties of 13-cis-Retinoic Acid and Its Labeled Analog This table is interactive. You can sort and filter the data.

Property 13-cis-Retinoic Acid 13-cis-Retinoic Acid-d5 13-cis-Retinoic Acid Ethyl Ester
Synonyms Isotretinoin, 13-cis-Vitamin A acid Isotretinoin-d5, Accutane-d5 Ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate
CAS Number 4759-48-2 chemicalbook.com 78996-15-3 caymanchem.com 59699-82-0 synzeal.com
Molecular Formula C₂₀H₂₈O₂ chemicalbook.com C₂₀H₂₃D₅O₂ caymanchem.com C₂₂H₃₂O₂ synzeal.com
Molecular Weight 300.44 g/mol chemicalbook.com 305.5 g/mol caymanchem.com 328.5 g/mol synzeal.com
Appearance Yellow-orange to orange crystalline powder chemicalbook.com Solid caymanchem.com Not specified
Solubility (Water) Insoluble chemicalbook.com Not specified Not specified
Melting Point 174-175 °C who.int Not specified Not specified
Key Research Use Therapeutic agent, research compound wikipedia.org Internal standard for mass spectrometry caymanchem.com Internal standard, research compound synzeal.com

Table 3: Summary of Research Findings Utilizing Deuterated Retinoid Standards This table is interactive. You can sort and filter the data.

Research Focus Technique Used Finding Reference
Quantification of endogenous retinoids in human serum UHPLC-MS/MS Developed a method using 13-cisRA-d5 as an internal standard to accurately measure isomers like atRA, 9-cisRA, and 13-cisRA in healthy men. nih.gov
Estimation of Vitamin A body stores GC-MS Used deuterium-labeled retinyl acetate (B1210297) to trace and quantify vitamin A reserves, providing a sensitive indicator of nutritional status. researchgate.net
Quantification of retinoic acid in limited biological samples LC/MS/MS Developed a sensitive assay to quantify all-trans-RA and 13-cis-RA in small amounts of mouse tissue and serum, crucial for studying RA action in target tissues. nih.gov
General retinoid analysis GC/MS Noted the use of deuterated retinoic acid as an internal standard for the analysis of endogenous retinoic acid. pageplace.de
Simultaneous measurement of multiple retinoids LC-MS/MS Developed a method for quantifying 12 different retinoids and their metabolites in serum for clinical research, highlighting the need for such comprehensive analytical tools. thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O2 B583439 13-cis-Retinoic Acid-d5 Ethyl Ester CAS No. 78995-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/i4D3,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELWYCSDHIFMOP-VOFBZVMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=CC(=CC=CC(=CC(=O)OCC)C)C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Advancements in the Synthesis and Isotopic Characterization of 13 Cis Retinoic Acid D5 Ethyl Ester

Synthetic Pathways for Deuterated Retinoid Ethyl Esters

Precursor Synthesis and Targeted Deuterium (B1214612) Incorporation Strategies

The journey to 13-cis-Retinoic Acid-d5 Ethyl Ester begins with the synthesis of a deuterated building block, typically a modified β-ionone ring. The five deuterium atoms are strategically incorporated into the cyclohexenyl ring of the molecule. This is often achieved through methods such as the reduction of a suitable precursor with deuterium-donating reagents or the use of deuterated starting materials in the initial cyclization reactions.

One common strategy involves the use of deuterated acetone (B3395972) ((CD₃)₂CO) in an aldol (B89426) condensation reaction to form a deuterated β-ionone precursor. Subsequent chemical transformations build the polyene side chain. The specific placement of deuterium atoms is crucial for the utility of the final compound as an internal standard, ensuring that the label is not lost during metabolic processes. The selection of the deuteration strategy is dictated by the desired labeling pattern and the commercial availability of deuterated reagents.

Esterification Techniques for the Formation of the Ethyl Ester Moiety

Once the deuterated 13-cis-retinoic acid has been synthesized, the final step is the formation of the ethyl ester. Several esterification methods can be employed, with the choice depending on the scale of the reaction and the sensitivity of the starting material.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction is typically heated to drive the equilibrium towards the ester product. While effective, the harsh acidic conditions may not be suitable for all sensitive retinoid structures.

Steglich Esterification: For a milder approach, the Steglich esterification is often preferred. nih.govwikipedia.orgorganic-chemistry.org This method utilizes a coupling reagent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and ethanol at room temperature. wikipedia.org This technique is particularly advantageous for acid-labile compounds. organic-chemistry.org

The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion to the ethyl ester.

Purification Methodologies for Research-Grade Labeled Compounds

Achieving the high purity required for research-grade labeled compounds necessitates meticulous purification. Retinoids are sensitive to light, heat, and oxygen, so all purification steps must be conducted under controlled conditions.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purifying this compound. nih.govresearchgate.netjfda-online.com Both normal-phase and reversed-phase HPLC can be utilized.

Normal-Phase HPLC: Typically employs a silica-based column with a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). researchgate.net This method is effective in separating isomers and other closely related impurities.

Reversed-Phase HPLC: Uses a C18 or C30 column with a polar mobile phase (e.g., methanol (B129727)/water or acetonitrile (B52724)/water mixtures, often with acidic modifiers). jfda-online.com This is a robust and widely used method for the final purification of retinoid esters.

The purity of the final product is assessed by analytical HPLC, and the structure is confirmed by the spectroscopic methods detailed below.

Advanced Spectroscopic and Chromatographic Methods for Isotopic Verification and Purity Assessment

To ensure the synthesized compound is indeed this compound of high isotopic and chemical purity, a combination of advanced analytical techniques is employed.

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Confirmation of Deuteration Sites and Extent

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of the synthesized compound, as well as for verifying the incorporation of the deuterium labels.

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the elemental formula with high confidence. For this compound (C₂₂H₂₇D₅O₂), the expected exact mass would be shifted by the mass of five deuterium atoms compared to its unlabeled counterpart.

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of the molecule by fragmenting the parent ion and analyzing the resulting daughter ions. libretexts.orgdocbrown.infoyoutube.comdocbrown.info The fragmentation pattern provides information about the location of the deuterium labels. For instance, fragmentation of the ethyl ester would be expected to show characteristic losses of the ethoxy group (-OCH₂CH₃) and parts of the polyene chain. The masses of the resulting fragments will indicate whether the deuterium labels are retained or lost, thus confirming their position on the cyclohexenyl ring.

Analytical TechniqueExpected Observation for this compound
Molecular Formula C₂₂H₂₇D₅O₂
Molecular Weight Approximately 333.5 g/mol
HRMS (m/z) Expected [M+H]⁺ corresponding to C₂₂H₂₈D₅O₂⁺
MS/MS Fragmentation Characteristic fragments showing retention of the d5-label on the cyclohexenyl ring portion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Labeling Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and the precise location of the deuterium labels. pitt.educhemicalbook.comdtic.milchemicalbook.comoatext.com

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show the characteristic signals for the protons in the polyene chain and the ethyl group. Crucially, the signals corresponding to the protons at the deuterated positions on the cyclohexenyl ring will be absent or significantly reduced in intensity, confirming the successful incorporation of deuterium.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The signals for the carbons directly bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the unlabeled compound.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive proof of the labeling sites. researchgate.net

Spectroscopic DataExpected Chemical Shifts (ppm) and Coupling Patterns
¹H NMR Signals for olefinic and methyl protons of the polyene chain and the ethyl ester group. Absence of signals for protons at the deuterated positions of the cyclohexenyl ring.
¹³C NMR Signals for all carbons, with those attached to deuterium appearing as multiplets with reduced intensity.
²H NMR Resonances corresponding to the specific chemical environments of the five deuterium atoms on the cyclohexenyl ring.

High-Performance Chromatographic Approaches for Purity Profiling and Isomeric Resolution

The purity assessment and isomeric resolution of this compound are critical for its use as an internal standard and in metabolic research. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques employed for this purpose, often coupled with mass spectrometry (MS) for definitive identification and quantification. nih.govmdpi.com The chromatographic separation is essential to distinguish the 13-cis isomer from other geometric isomers, such as all-trans, 9-cis, and 11-cis forms, as well as from potential process-related impurities. nih.gov

The chromatographic behavior of retinoids is dictated by their structure, including the polyene chain, the polar end group, and the cyclic ring. The esterification of the carboxylic acid to an ethyl ester significantly reduces the polarity of the molecule compared to its parent acid, influencing its retention characteristics. While methods for retinoic acids are well-established, specific adaptations are required for their esterified counterparts. escholarship.orgnih.gov Furthermore, the deuteration in this compound does not significantly alter its chromatographic properties but is crucial for its use as an internal standard in MS-based detection, allowing it to be distinguished from its endogenous, non-deuterated counterparts.

Chromatographic Methodologies

Both normal-phase and reversed-phase HPLC are utilized for the analysis of retinoids and their esters.

Reversed-Phase (RP) HPLC is the most common approach, typically employing C18 or C30 stationary phases. nih.govjfda-online.com The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. Gradient elution is often necessary to achieve adequate resolution of the various retinoid isomers and related compounds within a reasonable analysis time. nih.gov

Mobile phases commonly consist of mixtures of water with organic solvents like acetonitrile and methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for MS detection. nih.govnih.govjfda-online.com For instance, a gradient system starting with a higher water content and moving towards a higher organic content can effectively separate polar impurities first, followed by the less polar retinoid esters.

Normal-Phase (NP) HPLC offers an alternative with high resolution for geometric isomers. acs.org This technique uses a polar stationary phase, such as silica, with a non-polar mobile phase, like hexane mixed with a slightly more polar solvent such as ethyl acetate or 2-propanol. acs.orgarvojournals.org NP-HPLC can be particularly effective in separating the structurally similar cis/trans isomers of retinyl esters.

The choice between RP- and NP-HPLC depends on the specific analytical goals. RP-HPLC is often favored for its compatibility with aqueous samples and the robustness of the columns. NP-HPLC, while excellent for isomer separation, requires non-aqueous solvents and can be more sensitive to water content in the mobile phase.

Purity Profiling and Isomeric Resolution Data

The purity of this compound is determined by quantifying the main peak relative to all other detected peaks in the chromatogram. Isomeric purity is a critical component of this, ensuring that the 13-cis configuration is predominant and that other isomers, which can form due to light or thermal exposure, are below specified limits. escholarship.org

The following tables provide examples of chromatographic conditions that have been successfully applied to the separation of related retinoid isomers and esters. These methods serve as a foundation for developing and validating a specific method for this compound.

ParameterMethod 1: Reversed-Phase UHPLC for Retinoic Acid IsomersMethod 2: Reversed-Phase HPLC for Retinyl EstersMethod 3: Normal-Phase HPLC for Retinol (B82714) Isomers
Stationary Phase Alkylamide C16 (e.g., Supelco ABZ+C16, 3 µm) nih.govC18 (e.g., Zorbax SB-C18, 3.5 µm) nih.govSilica (e.g., Zorbax SIL, 5 µm) arvojournals.org
Column Dimensions 100 mm x 2.1 mm nih.gov100 mm x 4.6 mm nih.gov250 mm x 4.6 mm arvojournals.org
Mobile Phase A: Acetonitrile/Methanol/Water/Formic Acid (40:30:30:0.1) B: Acetonitrile/Methanol/Water/Formic Acid (55:30:15:0.1) nih.govA: Water/Acetonitrile/Formic Acid (11:89:0.1) B: Acetonitrile/1,2-Dichloroethane nih.govHexane/2-Propanol (99.6:0.4) arvojournals.org
Elution Mode Gradient nih.govGradient nih.govIsocratic arvojournals.org
Flow Rate Not specified, typical for UHPLC ~0.4-0.6 mL/min1.0 mL/min nih.gov2.0 mL/min arvojournals.org
Detection Tandem Mass Spectrometry (MS/MS) nih.govUV at 325 nm nih.govUV at 325 nm arvojournals.org
Analytes Separated All-trans-RA, 9-cis-RA, 13-cis-RA nih.govRetinol, Retinyl Acetate, Retinyl Esters nih.gov13-cis-Retinol, 9-cis-Retinol, all-trans-Retinol arvojournals.org

The retention times for retinoic acid isomers are highly dependent on the specific chromatographic conditions. For example, in a rapid isocratic HPLC method, 13-cis-retinoic acid eluted at 4.5 minutes, while the all-trans isomer eluted at 5.7 minutes. jfda-online.com For retinyl esters, the retention is influenced by both the isomeric configuration of the retinoid backbone and the length and saturation of the fatty acid chain. Generally, cis-isomers are less retained than their all-trans counterparts in reversed-phase systems.

Detection Techniques

UV-Visible Spectroscopy is a common detection method, as the conjugated polyene system of retinoids results in strong UV absorbance, typically between 325 nm and 350 nm. nih.govacs.org A photodiode array (PDA) detector can be used to acquire the full UV spectrum of each peak, aiding in identification.

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), coupled with HPLC or UHPLC, provides the highest sensitivity and specificity. nih.govmdpi.com For this compound, LC-MS/MS allows for selected reaction monitoring (SRM), where the instrument is set to detect the specific mass-to-charge (m/z) transition of the deuterated ester. This enables accurate quantification even in complex biological matrices by distinguishing it from endogenous, non-labeled analogues.

Sophisticated Bioanalytical Applications for Quantitative Retinoid Determination in Research Matrices

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Retinoid Quantification

The inherent complexity of biological matrices necessitates highly selective and sensitive analytical techniques for the accurate measurement of retinoids. LC-MS/MS has emerged as the gold standard due to its ability to separate and detect these compounds with high specificity.

Rigorous Sample Preparation Techniques for Diverse Biological Matrices

Effective sample preparation is a critical first step to ensure the accuracy and reliability of LC-MS/MS analysis. The goal is to isolate the target retinoids from interfering substances present in complex biological samples like cellular lysates, tissue homogenates, and animal biological fluids.

Commonly employed techniques include:

Protein Precipitation (PPT): This is a straightforward method where a solvent like acetonitrile (B52724) is added to the sample (e.g., serum or plasma) to denature and precipitate proteins. thermofisher.comnih.gov The supernatant, containing the retinoids, is then collected for analysis. thermofisher.com

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases. thermofisher.commdpi.comthermofisher.com For retinoids, a common approach involves adding an organic solvent, such as a mixture of ethyl acetate (B1210297) and n-hexane, to the aqueous biological sample. omicsonline.org After mixing and centrifugation, the organic layer containing the retinoids is separated and evaporated before being reconstituted in a suitable solvent for LC-MS/MS injection. thermofisher.comomicsonline.org In some cases, acidification of the sample can improve extraction efficiency. mdpi.com

Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analytes of interest while interfering components are washed away. This technique can offer cleaner extracts compared to PPT and LLE. nih.gov

The choice of extraction method depends on the specific biological matrix and the target retinoids. For instance, a two-round liquid-liquid extraction is often recommended for tissues, while acetonitrile precipitation can be suitable for plasma or serum. nih.govsci-hub.se

Here is an interactive data table summarizing recommended sample preparation methods for different biological matrices:

Biological MatrixTarget RetinoidRecommended Preparation Method
Human Plasma/SerumRetinoic Acid IsomersProtein Precipitation with Acetonitrile thermofisher.comnih.gov
Liquid-Liquid Extraction with Methyl Tert-Butyl Ether mdpi.comthermofisher.com
Liquid-Liquid Extraction with Ethyl Acetate/Hexane (B92381) omicsonline.orgnih.gov
Tissue Homogenates (e.g., liver, prostate)Retinoic Acid IsomersLiquid-Liquid Extraction nih.govnih.gov
Cellular LysatesRetinoic Acid IsomersLiquid-Liquid Extraction

Advanced Chromatographic Separation Strategies for 13-cis-Retinoic Acid-d5 Ethyl Ester and Related Retinoids

Chromatographic separation is essential for resolving this compound and other retinoid isomers from each other and from matrix components that could interfere with quantification.

Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is the most common chromatographic technique for retinoid analysis. mdpi.comjfda-online.comnih.gov C18 columns are widely used, offering good separation of these relatively nonpolar compounds. mdpi.comthermofisher.comresearchgate.net Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of multiple retinoids within a reasonable run time. thermofisher.com Mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with an additive like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency. thermofisher.comthermofisher.comomicsonline.org

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov This can be particularly advantageous for separating closely related retinoid isomers.

Column Temperature: Maintaining a consistent and often elevated column temperature (e.g., 40°C or 45°C) can improve peak shape and reproducibility. mdpi.comomicsonline.org

The following table details typical chromatographic conditions used for retinoid separation:

ParameterTypical Conditions
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) thermofisher.comthermofisher.com
Mobile Phase AWater with 0.1% Formic Acid or 5 mM Ammonium Acetate thermofisher.comthermofisher.comomicsonline.org
Mobile Phase BAcetonitrile or Methanol (B129727) thermofisher.comthermofisher.comomicsonline.org
Flow Rate0.3 - 1.0 mL/min mdpi.comsciex.com
Column Temperature25°C - 45°C omicsonline.orgsciex.com
Injection Volume10 - 25 µL omicsonline.orgsciex.com

Selection and Optimization of Mass Spectrometric Detection Modes and Transition Monitoring

Mass spectrometry provides the high selectivity and sensitivity required for quantifying low levels of retinoids in biological samples.

Ionization Source: Electrospray ionization (ESI) is a common choice for retinoid analysis, and it can be operated in either positive or negative ion mode. thermofisher.comomicsonline.org The choice of polarity depends on the specific retinoid, with the negative mode often being more sensitive for retinoic acids due to their carboxylic acid group. omicsonline.org Atmospheric pressure chemical ionization (APCI) is another option that can offer good sensitivity for these compounds. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM): Triple quadrupole mass spectrometers are typically used in MS/MS mode. thermofisher.comnih.gov In this setup, the first quadrupole (Q1) selects the precursor ion (the molecular ion of the target analyte), which is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) then selects a specific product ion for detection. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, leading to improved sensitivity and accuracy. researchgate.netnih.gov For instance, a common transition for 13-cis-Retinoic Acid-d5 is m/z 304.4 → 260.2. omicsonline.org

The table below shows example MRM transitions for some retinoids:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
9-cis-Retinoic Acid299.4255.2Negative omicsonline.org
13-cis-Retinoic Acid301.2205.0Positive researchgate.net
all-trans-Retinoic Acid301.2205.0Positive researchgate.net
13-cis-Retinoic Acid-d5304.4260.2Negative omicsonline.org

Methodological Validation Frameworks for Quantitative Research Studies

To ensure the reliability of quantitative data, the developed LC-MS/MS method must undergo a rigorous validation process. This involves assessing several key performance characteristics.

Assessment of Method Selectivity, Sensitivity, and Linearity Across Relevant Concentration Ranges

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com Selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples. mdpi.comresearchgate.net

Sensitivity: The sensitivity of the method is determined by the lower limit of detection (LLOD) and the lower limit of quantification (LLOQ). thermofisher.comnih.gov The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. thermofisher.com For retinoids, LLOQs in the sub-ng/mL to low ng/mL range are often achieved. thermofisher.comresearchgate.net

Linearity: The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. thermofisher.com Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. nih.gov A linear regression analysis is performed, and the coefficient of determination (R²) should ideally be greater than 0.98 or 0.99. thermofisher.comthermofisher.com

Evaluation of Analytical Accuracy, Precision, and Matrix Effects in Complex Biological Systems

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among repeated measurements. mdpi.com Both are typically assessed at multiple concentration levels (low, medium, and high) by analyzing quality control (QC) samples on the same day (intra-day) and on different days (inter-day). researchgate.net The accuracy should be within a certain percentage of the nominal value (e.g., ±15%), and the precision, expressed as the coefficient of variation (CV), should also be below a specified limit (e.g., <15%). researchgate.netresearchgate.net

Matrix Effects: These are the effects of co-eluting, undetected matrix components on the ionization of the target analyte, which can lead to ion suppression or enhancement. nih.govresearchgate.net Matrix effects are evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. nih.gov The use of a stable isotope-labeled internal standard, such as this compound for the corresponding unlabeled analyte, is crucial for compensating for matrix effects and improving the accuracy of quantification. nih.govnih.gov

The following table summarizes typical validation parameters for retinoid LC-MS/MS methods:

Validation ParameterAcceptance Criteria
Linearity (R²)≥ 0.98 thermofisher.comthermofisher.com
LLOQSignal-to-noise ratio ≥ 10 thermofisher.com
AccuracyWithin 85-115% of nominal value (80-120% for LLOQ) nih.gov
Precision (%CV)≤ 15% (≤ 20% for LLOQ) researchgate.netresearchgate.net
RecoveryConsistent, precise, and reproducible researchgate.net

Considerations for Sample Stability, Storage Conditions, and Analytical Reproducibility in Research Settings

The accurate quantification of retinoids is critically dependent on stringent control over sample handling and storage due to their inherent instability. nih.govfishersci.com Retinoids are susceptible to degradation from light, heat, and oxidation. nih.govfishersci.com Exposure to light can induce isomerization, altering the chemical structure and biological activity of these compounds. scbt.comdiva-portal.org Therefore, all laboratory procedures involving retinoids should be conducted under yellow or dim red light to prevent photoisomerization and photodegradation. nih.govresearchgate.net

For storage, retinoids in their pure form are typically kept at -20°C or -80°C in a dry, inert atmosphere. sigmaaldrich.comglpbio.com When in solution, storage at -20°C or below is recommended, and for long-term stability, -80°C is preferable. glpbio.comcellsignal.com The choice of solvent can also impact stability; for instance, all-trans-retinoic acid has been shown to be stable in ethanol (B145695) and methanol but degrades in DMSO over a period of three weeks at -80°C. nih.gov Once in solution, it is advisable to use the retinoid within a month to avoid loss of potency and to aliquot the solution to prevent multiple freeze-thaw cycles. cellsignal.com

In biological matrices such as plasma or tissue homogenates, retinoids may exhibit greater stability due to the protective effects of the matrix components. nih.gov Studies have demonstrated that retinol (B82714) in serum is stable for extended periods when stored at -20°C or -70°C. nih.gov Similarly, analysis of all-trans-retinoic acid in liver samples stored at -80°C for a year showed that the concentrations remained within the range of analytical variability. nih.gov However, to monitor for any potential degradation or isomerization during storage, it is a common practice to spike samples with a stable isotope-labeled internal standard, such as all-trans-retinoic acid-d5, prior to storage. nih.govsci-hub.se

Analytical reproducibility is paramount for reliable retinoid quantification. nih.govthermofisher.com This is assessed through intra- and inter-assay coefficients of variation (CV). For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for retinoic acid reported intra-assay CVs of 5.4 ± 0.4% and inter-assay CVs of 8.9 ± 1.0%. portlandpress.com Achieving low CVs requires meticulous attention to every step of the analytical process, from sample collection and extraction to chromatographic separation and detection. nih.gov

Table 1: Factors Affecting Retinoid Stability and Recommended Handling Procedures

FactorEffect on RetinoidsRecommended Handling and Storage
Light Isomerization and degradationWork under yellow or dim red light. Store in light-protected containers. nih.govresearchgate.net
Temperature DegradationStore pure compounds and solutions at -20°C or -80°C. sigmaaldrich.comglpbio.comcellsignal.com
Oxygen OxidationStore under an inert atmosphere (e.g., argon or nitrogen). fishersci.comnih.gov
Solvent DegradationChoose appropriate solvents; monitor stability in solution. nih.gov
Freeze-Thaw Cycles DegradationAliquot solutions to minimize freeze-thaw cycles. cellsignal.com

Implementation of this compound as an Internal Standard in Pre-clinical and In Vitro Research

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, significantly improving the accuracy and precision of measurements. sci-hub.se In the context of retinoid research, this compound serves as a valuable internal standard for the quantification of 13-cis-retinoic acid and its related isomers. glpbio.comcaymanchem.comlgcstandards.com

Enhanced Accuracy and Precision in the Quantification of Endogenous Retinoids

The primary function of an internal standard is to correct for the variability inherent in the analytical workflow, including sample extraction, processing, and instrument response. thermofisher.comportlandpress.com this compound, being a deuterated analog of the analyte of interest, behaves almost identically to the endogenous compound during sample preparation and analysis. caymanchem.comveeprho.com Its use allows for the normalization of the analyte's signal, thereby compensating for any losses during extraction or fluctuations in mass spectrometer ionization. sci-hub.sethermofisher.com

This approach leads to a significant enhancement in the accuracy and precision of the quantification of endogenous retinoids. fishersci.comthermofisher.com By calculating the ratio of the analyte peak area to the internal standard peak area, a more reliable and reproducible measurement can be achieved. sci-hub.se This is particularly crucial when dealing with complex biological matrices where matrix effects, such as ion suppression, can interfere with the analysis. researchgate.net The use of a stable isotope-labeled internal standard helps to mitigate these effects, leading to more robust and trustworthy data. researchgate.netsci-hub.se

Application in Cellular Models for Investigating Retinoid Levels and Fluxes

In vitro cellular models are indispensable tools for studying the mechanisms of retinoid action, metabolism, and transport. researchgate.netnih.gov The quantification of intracellular retinoid levels and their dynamic changes (fluxes) is essential for understanding these processes. researchgate.net this compound can be employed as an internal standard in such studies to accurately measure the concentrations of 13-cis-retinoic acid within cultured cells. glpbio.comcaymanchem.com

For instance, researchers investigating the effects of 13-cis-retinoic acid on cell proliferation, differentiation, or apoptosis in cancer cell lines can use this internal standard to precisely determine the intracellular concentrations of the retinoid over time. nih.gov This allows for the establishment of clear relationships between the intracellular retinoid levels and the observed biological responses. Furthermore, by using an internal standard, the uptake and metabolism of 13-cis-retinoic acid by cells can be accurately tracked, providing insights into the cellular pharmacokinetics of the compound. nih.gov

Quantitative Analysis in Animal Tissues and Fluids for Research Purposes

The quantification of retinoids in animal tissues and fluids is fundamental to pre-clinical research aimed at understanding the physiological and pharmacological roles of these compounds. scbt.comnih.govthermofisher.com LC-MS/MS methods, incorporating stable isotope-labeled internal standards like this compound, are the gold standard for such analyses. sci-hub.sethermofisher.comportlandpress.com

These methods offer high sensitivity and specificity, allowing for the detection and quantification of low levels of endogenous retinoids in various biological samples, including liver, kidney, brain, and serum. nih.govportlandpress.com For example, a validated LC-MS/MS assay was able to quantify all-trans-retinoic acid and 13-cis-retinoic acid in mouse tissues and serum with high precision. portlandpress.com The use of an internal standard is critical in these analyses to account for the variability in extraction efficiency from different tissue types and the potential for matrix effects. sci-hub.seportlandpress.com

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Retinoic Acid Quantification

ParameterValueReference
Linear Range 20 fmol to 10 pmol portlandpress.com
Limit of Detection (LOD) 10 fmol (S/N ratio of 3) portlandpress.com
Intra-assay Coefficient of Variation (CV) 5.4 ± 0.4% portlandpress.com
Inter-assay Coefficient of Variation (CV) 8.9 ± 1.0% portlandpress.com

The data presented in Table 2 highlights the excellent performance of a well-validated LC-MS/MS method for retinoid quantification, which is made possible by the use of appropriate internal standards. Such robust analytical methods are essential for generating reliable data in pre-clinical studies investigating the role of retinoids in health and disease. nih.gov

Mechanistic Investigations Utilizing 13 Cis Retinoic Acid D5 Ethyl Ester As a Biological Tracer

Elucidation of Retinoid Biotransformation Pathways in Controlled Research Environments

The use of isotopically labeled compounds like 13-cis-retinoic acid-d5 ethyl ester is instrumental in dissecting the complex network of enzymatic reactions that govern retinoid fate. These studies, conducted in both simplified in vitro systems and complex whole-animal models, have significantly advanced our understanding of retinoid biology.

Studies on the Enzymatic Hydrolysis and Oxidation of Retinoid Esters in Cell-Free Systems and Cellular Models

Retinoid esters, the storage form of vitamin A, must be hydrolyzed to release retinol (B82714), which can then be oxidized to its active forms, retinaldehyde and retinoic acid. nih.govresearchgate.netamegroups.org Cell-free systems, utilizing isolated enzymes or subcellular fractions, and various cellular models have been pivotal in identifying and characterizing the enzymes involved in these processes.

Enzymatic Hydrolysis: Retinyl ester hydrolases (REHs) are responsible for cleaving the ester bond. nih.govmdpi.com Studies have shown that this hydrolysis can be catalyzed by several enzymes, including pancreatic triglyceride lipase (B570770) and cholesterol ester hydrolase in the intestinal lumen, as well as specific REHs at the mucosal cell surface. nih.gov Within cells, particularly in the liver, the hydrolysis of retinyl esters is a critical step for mobilizing stored vitamin A. mdpi.comnih.gov The enzyme hormone-sensitive lipase (HSL) has been identified as a key player in the mobilization of retinyl esters in adipose tissue and is also expressed in the liver. mdpi.combohrium.com The use of labeled substrates like this compound allows for the precise measurement of hydrolase activity and the screening of potential inhibitors. bohrium.com

Oxidation: Following hydrolysis, the released retinol undergoes a two-step oxidation to form retinoic acid. nih.govresearchgate.net The first step, the conversion of retinol to retinaldehyde, is a reversible reaction catalyzed by retinol dehydrogenases (RDHs) or alcohol dehydrogenases (ADHs). researchgate.net The subsequent oxidation of retinaldehyde to retinoic acid is an irreversible step carried out by retinaldehyde dehydrogenases (RALDHs). researchgate.netnih.gov Isotopic labeling helps in tracing the flow of the carbon skeleton through these oxidative pathways and quantifying the rates of conversion. nih.govplos.org

Table 1: Key Enzymes in Retinoid Ester Metabolism

Enzyme ClassSpecific EnzymesFunctionReference
Retinyl Ester Hydrolases (REHs)Pancreatic triglyceride lipase, Cholesteryl ester hydrolase, Hormone-sensitive lipase (HSL)Hydrolysis of retinyl esters to retinol nih.govmdpi.combohrium.com
DehydrogenasesRetinol dehydrogenases (RDHs), Alcohol dehydrogenases (ADHs), Retinaldehyde dehydrogenases (RALDHs)Oxidation of retinol to retinaldehyde and then to retinoic acid researchgate.netnih.gov

Tracing the Metabolic Fate and Distribution of Labeled Retinoids in Animal Models to Understand Metabolic Networks

Animal models provide a systemic context to understand how labeled retinoids like this compound are absorbed, distributed, metabolized, and excreted. researchgate.net These studies have revealed the liver as the central organ for retinoid metabolism and storage. nih.govphysiology.org

Following oral administration, dietary retinyl esters are hydrolyzed in the intestine, and the resulting retinol is absorbed by enterocytes, re-esterified, and packaged into chylomicrons for transport through the lymphatic system into the bloodstream. nih.govamegroups.orgmdpi.com The liver takes up a significant portion of these chylomicron remnants. nih.govamegroups.org Within the liver, retinyl esters are stored primarily in hepatic stellate cells. nih.gov For distribution to peripheral tissues, these esters are hydrolyzed back to retinol, which is then bound to retinol-binding protein (RBP) for transport in the blood. nih.govmdpi.com

Studies using isotopically labeled retinoic acid in rats have demonstrated its rapid metabolism and distribution to various tissues, including the liver, lungs, and small intestine. physiology.org These investigations have also shown that retinoic acid can induce its own catabolism, a key aspect of its homeostasis. physiology.orgresearchgate.net The use of deuterated tracers allows for the differentiation between the administered compound and its newly formed metabolites, providing a clear picture of the metabolic network.

Identification and Characterization of Novel Retinoid Metabolites Using Isotopic Labeling

A significant advantage of using isotopically labeled precursors like this compound is the ability to identify previously unknown metabolites. researchgate.net The distinct mass shift introduced by the deuterium (B1214612) atoms allows for the confident identification of metabolites from complex biological matrices using mass spectrometry. mdpi.comnih.gov

For instance, studies have identified various oxidized and conjugated metabolites of retinoic acid. who.intescholarship.org In human neuroblastoma cell lines and patient samples, 4-oxo-13-cis-retinoic acid was identified as a major metabolite of 13-cis-retinoic acid. nih.gov Furthermore, the glucuronide conjugate of 4-oxo-13-cis-retinoic acid was also detected at significant levels in patients. nih.gov The identification of such metabolites is crucial as they may possess their own biological activities or represent pathways for detoxification and elimination. Isotopic labeling has been instrumental in expanding the known metabolome of retinoids and understanding their complex biotransformation pathways. nih.govplos.orgumaryland.edu

Research into Cellular Uptake, Transport, and Intracellular Dynamics of Retinoids

Understanding how retinoids enter cells and are trafficked to their sites of action is fundamental to comprehending their biological roles. Labeled compounds like this compound are invaluable tools in these investigations.

Investigation of Transmembrane Transport Mechanisms in Cellular Systems

The cellular uptake of retinoids is a complex process that can occur through different mechanisms. While some uptake may occur via passive diffusion, especially for more lipophilic forms, carrier-mediated transport plays a significant role. nih.gov

The transmembrane protein STRA6 has been identified as a specific receptor for the retinol-RBP complex, mediating the cellular uptake of retinol from the circulation. mdpi.commdpi.comnih.govnih.govamegroups.cn Studies have shown that STRA6 facilitates the bidirectional transport of retinol across the cell membrane. mdpi.comamegroups.cn Research using cellular models has demonstrated that the uptake of retinoids can be influenced by the presence of binding proteins in the extracellular environment, such as albumin. nih.gov The use of labeled retinoids allows for the quantitative assessment of uptake kinetics and the elucidation of the roles of different transporters and binding proteins in this process.

Dynamics of Binding to Cellular Retinoid-Binding Proteins and Their Influence on Intracellular Trafficking

Once inside the cell, retinoids are bound by specific cellular retinoid-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs). researchgate.netescholarship.org These proteins are not merely passive carriers but play active roles in solubilizing retinoids, protecting them from non-specific degradation, and channeling them to specific metabolic enzymes and nuclear receptors. escholarship.orgnih.govresearchgate.net

Molecular dynamics simulations and experimental binding assays have been used to study the interactions between retinoids and these binding proteins. nih.govoup.com For example, it has been shown that while 13-cis-retinoic acid has a low binding affinity for CRABPs, it can be isomerized to all-trans-retinoic acid, which binds with high affinity. escholarship.orgnih.gov This intracellular isomerization and subsequent binding are thought to be crucial for its biological activity. nih.gov The use of labeled retinoids in conjunction with techniques like fluorescence spectroscopy and mass spectrometry can provide detailed information on the binding affinities, kinetics, and the influence of these proteins on the intracellular fate of retinoids. plos.orgresearchwithrutgers.com

Probing Retinoid Signaling Cascades and Receptor Interactions in In Vitro Systems

In vitro systems, such as cell cultures, provide a controlled environment to dissect the complex mechanisms of retinoid action. The use of this compound as a tracer in these systems enables precise tracking of the compound's conversion and subsequent interactions with key components of the retinoid signaling cascade.

The biological effects of retinoids are primarily mediated by their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govfrontiersin.org These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov

Research indicates that 13-cis-retinoic acid itself has a low binding affinity for both RAR and RXR. frontiersin.orgnih.gov It is largely considered a pro-drug that exerts its effects after intracellular isomerization to more active forms, principally all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid. nih.govnih.gov ATRA is a high-affinity ligand for RARs, while 9-cis-retinoic acid can bind with high affinity to both RARs and RXRs. nih.govfrontiersin.org

Utilizing this compound as a tracer in in vitro binding assays allows for the precise quantification of its metabolites. After cellular uptake and hydrolysis to 13-cis-retinoic acid-d5, the compound can be tracked as it isomerizes to ATRA-d5 and 9-cis-retinoic acid-d5. By measuring the amount of these deuterated isomers bound to RAR and RXR, researchers can definitively link the administered pro-drug to the activation of these receptors, confirming that its biological activity is mediated through conversion to active ligands. While 13-cis-RA can induce apoptosis through a RAR-independent mechanism in some cells, its primary signaling is via these nuclear receptors. nih.gov

Table 1: Relative Binding Affinities of Retinoid Isomers to Nuclear Receptors This table summarizes generalized findings from multiple studies. Actual affinities can vary based on experimental conditions and specific receptor isoforms (α, β, γ).

Retinoid IsomerTarget ReceptorRelative Binding AffinityReference
all-trans-Retinoic Acid (ATRA) RARHigh nih.gov
RXRNone nih.gov
9-cis-Retinoic Acid RARHigh nih.gov
RXRHigh nih.gov
13-cis-Retinoic Acid RARLow frontiersin.orgnih.gov
RXRLow frontiersin.org

Analysis of Gene Expression Regulation Mediated by Retinoids in Cell Culture Models

The binding of retinoid ligands to the RAR/RXR heterodimer initiates a conformational change in the receptors, leading to the recruitment of co-activator proteins and the initiation of target gene transcription. nih.gov Studies in various cell culture models, including human sebocytes and squamous cell carcinoma lines, have demonstrated that 13-cis-retinoic acid can modulate the expression of numerous genes involved in cell proliferation, differentiation, and lipid metabolism. nih.govnih.govnih.gov

For instance, treatment of human umbilical vein endothelial cells (HUVECs) with 13-cis-RA led to significant changes in the expression of genes related to cell adhesion and lipid metabolism. nih.gov In human squamous cell carcinoma (SCC) cell lines, the growth-inhibitory effects of 13-cis-RA correlated with an increased expression of RARβ. nih.gov Similarly, in cultured human sebocytes, 13-cis-RA was found to down-regulate the expression of certain keratins (e.g., K5, K14, K6, K16) while up-regulating others (e.g., K17), indicating a modification of sebocyte differentiation. nih.gov

The use of this compound is critical in these experiments to confirm that the observed changes in gene expression are a direct consequence of the applied compound. By tracing the metabolic pathway from the deuterated ethyl ester to the active deuterated ligands (ATRA-d5, 9-cis-RA-d5) and correlating their intracellular concentrations with the transcriptional regulation of specific genes, researchers can establish a definitive cause-and-effect relationship, ruling out contributions from endogenous retinoid pools.

Table 2: Examples of Gene Expression Modulation by 13-cis-Retinoic Acid or its Isomers in Cell Culture Models

Cell LineRegulated Gene/ProteinEffectReference
Human SCC lines RARβIncreased expression nih.gov
SEB-1 Sebocytes p21Increased expression nih.gov
Cyclin D1Decreased expression nih.gov
Cleaved Caspase 3Increased protein level nih.gov
Cultured Human Sebocytes Keratin 5, 14, 6, 16Down-regulated nih.gov
Keratin 17Up-regulated nih.gov
HUVECs Genes in cell adhesionSignificant expression changes nih.gov
Genes in lipid metabolismSignificant expression changes nih.gov

Comparative Academic Research Emphasizing the Distinctive Properties of 13 Cis Retinoic Acid D5 Ethyl Ester

Comparative Analytical Performance with Non-Deuterated and Other Isomeric/Derivatized Retinoids

The use of stable isotope-labeled internal standards, such as 13-cis-Retinoic Acid-d5 Ethyl Ester, has significantly advanced the quantitative analysis of retinoids in complex biological matrices. nih.gov These deuterated standards are crucial for correcting variability in analytical measurements that can arise from matrix effects and inconsistencies in sample preparation. nih.govoup.com

Analysis of Differences in Ionization Efficiency, Fragmentation Patterns, and Matrix Effects

In mass spectrometry-based analyses, the ionization efficiency of a compound can be influenced by the sample matrix, leading to ion suppression or enhancement. nih.govoup.com Stable isotope-labeled standards like this compound are invaluable because they co-elute with the non-deuterated analyte and experience similar matrix effects. nih.govresearchgate.net This co-elution ensures that any signal suppression or enhancement affects both the analyte and the internal standard equally, allowing for accurate quantification. nih.gov

While deuteration does not significantly alter the chemical properties that influence ionization, the resulting mass shift is key to their utility. In terms of fragmentation patterns, deuterated and non-deuterated retinoids generally exhibit similar fragmentation pathways. For instance, studies on all-trans-retinoic acid (atRA) and its d5-labeled counterpart show comparable fragmentation, with characteristic losses of water and the polyene side chain. nih.gov However, the fragments from the deuterated standard will have a higher mass-to-charge ratio (m/z), allowing for their distinct detection. nih.gov For example, while atRA might show a quantifier ion at m/z 122.9, the corresponding fragment for atRA-d5 appears at m/z 126.8. nih.gov

Matrix effects, which are a major challenge in the bioanalysis of retinoids from complex samples like liver tissue or plasma, can be effectively mitigated by using isotope-labeled internal standards. nih.govnih.gov The use of a chemically identical, isotope-labeled standard corrects for tissue-specific ion suppression due to identical retention times and extraction characteristics. nih.gov

Table 1: Comparison of Mass Spectrometry Parameters

ParameterNon-Deuterated Retinoid (e.g., 13-cis-Retinoic Acid)Deuterated Retinoid (e.g., this compound)Key Differences & Significance
Ionization Efficiency Susceptible to matrix effects (ion suppression/enhancement). nih.govoup.comExperiences similar matrix effects as the non-deuterated analog. nih.govresearchgate.netAllows for accurate correction of matrix-induced variations in signal intensity. nih.gov
Fragmentation Pattern Produces characteristic fragment ions at specific m/z values. nih.govProduces fragment ions with a mass shift corresponding to the number of deuterium (B1214612) atoms. nih.govEnables distinct detection and quantification of the internal standard alongside the analyte.
Matrix Effects Can lead to significant variability and inaccuracy in quantification. nih.govCo-elutes and experiences identical matrix effects, thus correcting for them. nih.govSignificantly improves the accuracy and reliability of quantitative analysis in complex biological samples. nih.gov

Assessment of Chromatographic Resolution and Interference with Related Retinoid Species

The chromatographic separation of retinoid isomers is critical due to their structural similarity and potentially different biological roles. sciex.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly employed for this purpose. nih.govnih.gov Stable isotope-labeled standards like this compound exhibit nearly identical chromatographic behavior to their non-deuterated counterparts. This similarity in retention time is advantageous as it helps in the correct identification of the analyte peak, especially in chromatograms with multiple interfering peaks. nih.gov

Interference from other endogenous compounds is a significant issue in retinoid analysis. nih.gov The use of a stable isotope-labeled internal standard with the same retention time as the analyte of interest allows for differentiation from other co-eluting species based on their different mass-to-charge ratios in the mass spectrometer. nih.govsciex.com This is particularly important for accurately quantifying low-concentration isomers in the presence of more abundant ones.

While deuteration itself does not typically alter the chromatographic retention time enough to cause separation from the non-labeled compound, slight differences can sometimes be observed due to the isotope effect. researchgate.net However, this difference is generally negligible and does not impede the primary function of the internal standard. researchgate.net The primary goal is to have the internal standard elute as closely as possible to the analyte to ensure they are subjected to the same matrix effects at the same point in time. nih.gov

Table 2: Chromatographic Performance

ParameterNon-Deuterated RetinoidsDeuterated Retinoid Internal StandardsSignificance
Retention Time Varies depending on the specific isomer and chromatographic conditions. sciex.comExhibits a retention time nearly identical to its non-deuterated counterpart. Ensures co-elution for effective correction of matrix effects and accurate peak identification. nih.gov
Resolution from Isomers Requires optimized chromatographic methods for separation from other retinoid isomers. sciex.comomicsonline.orgCo-elutes with its specific non-deuterated isomer, aiding in its identification.Does not resolve from its non-deuterated analog, which is the desired behavior for an internal standard.
Interference Susceptible to interference from other endogenous matrix components with similar retention times. nih.govsciex.comAllows for differentiation from interfering compounds based on mass in the MS detector, even if they co-elute. nih.govGreatly enhances the specificity and accuracy of the analytical method.

Comparative Metabolic and Biochemical Studies in Model Systems

Differential Biotransformation Rates of this compound Versus Free Acid or Other Esters

The biotransformation of retinoids is a complex process involving esterification, oxidation, and isomerization. nih.govnih.gov Retinyl esters, such as retinyl palmitate, are the primary storage form of vitamin A in the liver. nih.gov The ethyl ester form of 13-cis-retinoic acid would first need to be hydrolyzed to the free acid to become biologically active. Studies comparing the uptake of retinoid esters and their corresponding free acids have shown that the ester derivatives, being more lipophilic, can enter cells more easily. nih.gov

The rate of biotransformation can be influenced by the specific ester group. While direct comparative studies on the biotransformation rate of this compound are not extensively detailed in the provided results, it is known that hepatic enzymes are responsible for both the synthesis and hydrolysis of retinyl esters. nih.gov The presence of deuterium atoms is not expected to significantly alter the rate of hydrolysis of the ethyl ester, although minor kinetic isotope effects can sometimes be observed in metabolic processes. However, the primary metabolic pathways for 13-cis-retinoic acid, once formed from its ester, involve oxidation to 4-oxo-13-cis-retinoic acid and isomerization to all-trans-retinoic acid. annualreviews.orgnih.gov

Stereoisomeric Interconversion Dynamics and Stability in Controlled Biological Environments

Retinoid isomers can undergo interconversion in biological systems. annualreviews.org For instance, 13-cis-retinoic acid can isomerize to the more biologically active all-trans-retinoic acid. nih.govhmdb.ca This interconversion is a key aspect of the biological activity of 13-cis-retinoic acid, which is often considered a pro-drug for all-trans-retinoic acid. nih.gov

The stability of retinoids is a critical factor in both analytical and biological studies, as they are susceptible to degradation by light, oxygen, and heat. who.intnih.gov In biological matrices, the stability of retinoids can be influenced by the presence of binding proteins. nih.gov For example, the addition of bovine serum albumin (BSA) to cell culture media has been shown to improve the stability and recovery of retinoids. sci-hub.se

The interconversion between cis and trans isomers can be prevented or minimized during sample analysis by adding antioxidants and working under specific temperature and light conditions. nih.govwho.int Studies have shown that the interconversion ratios between 13-cis-RA and all-trans-RA can be decreased with the addition of N-ethylmaleimide (NEM) and Vitamin C. nih.gov

When studying these dynamics, deuterated standards like this compound can be added to samples before storage or processing to monitor for isomerization and degradation. nih.gov However, this approach requires careful consideration in quantitative analyses due to the introduction of the labeled compound. nih.gov

Future Research Trajectories and Emerging Methodologies Utilizing Deuterated Retinoid Esters

Integration with High-Resolution Omics Technologies for Systems-Level Retinoid Biology Research

The advent of high-throughput omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research, offering a holistic view of complex cellular processes. nih.govmdpi.com Integrating deuterated retinoid esters into these workflows is critical for achieving the accuracy required for systems-level analysis. In metabolomics and proteomics studies, for instance, compounds like 13-cis-Retinoic Acid-d5 Ethyl Ester are used as internal standards to accurately quantify endogenous retinoids and their metabolites across vast datasets.

This integrated, multi-omics approach provides a powerful framework for understanding the multifaceted roles of retinoids in health and disease. nih.gov For example, combining transcriptomic data on gene expression with metabolomic profiles of retinoid concentrations can reveal how genetic variations impact retinoid metabolism and signaling pathways. frontiersin.orgresearchgate.net Such studies can identify novel biomarkers and therapeutic targets for a range of conditions where retinoid pathways are dysregulated. nih.govfrontiersin.org The use of stable isotope-labeled standards is fundamental to ensuring the reliability of these large-scale analyses, which generate immense volumes of complex data. mdpi.com

Table 1: Applications of Omics Technologies in Retinoid Research

Omics TechnologyApplication in Retinoid BiologyRole of Deuterated Standards
GenomicsIdentifying genetic variants in genes related to retinoid metabolism, transport, and signaling. nih.govUsed in functional genomics to quantify the impact of genetic variants on retinoid levels.
TranscriptomicsAnalyzing genome-wide RNA expression patterns to understand how retinoids regulate gene transcription. nih.govnih.govCorrelating absolute metabolite concentrations with changes in gene expression for quantitative trait locus (eQTL) analysis. researchgate.net
ProteomicsProfiling the expression and post-translational modifications of proteins involved in the retinoid signaling cascade, such as cellular retinoid-binding proteins. nih.govnih.govAccurate quantification of retinoid-responsive proteins relative to specific retinoid concentrations. nih.gov
MetabolomicsQuantifying the full spectrum of retinoids and their metabolites in biological samples to map metabolic pathways. nih.govfrontiersin.orgEssential for precise and accurate quantification of endogenous retinoids, correcting for variations in sample preparation and instrument response.

Development of Advanced Analytical Platforms for Enhanced Sensitivity and Throughput in Retinoid Profiling

The demand for more sensitive and rapid analytical methods has driven significant innovation in analytical platforms. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), like Orbitrap MS, have become the gold standard for retinoid analysis. researchgate.netnih.gov These platforms offer superior separation efficiency, mass accuracy, and sensitivity, enabling the detection and quantification of low-abundance retinoid isomers and metabolites that were previously undetectable. nih.gov

In this context, this compound is crucial. As a deuterated internal standard, it co-elutes with the target analyte but is distinguished by its higher mass, allowing for precise quantification that corrects for matrix effects and variations during sample extraction and ionization. The development of automated, high-throughput systems, which can process hundreds of samples with minimal manual intervention, further leverages the utility of these stable isotope standards, making large-scale clinical and preclinical studies more feasible. fujifilm.com

Future advancements will likely focus on further miniaturization, increased automation, and the integration of artificial intelligence and machine learning for automated data analysis, enabling even faster and more complex retinoid profiling. fujifilm.comacs.org

Innovation in the Design and Synthesis of Novel Isotope-Labeled Retinoid Probes for Specific Mechanistic Inquiries

Beyond their role as internal standards, isotope-labeled retinoids are being developed as sophisticated probes to investigate specific biological mechanisms. researchgate.net The synthesis of retinoids with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) at specific positions allows researchers to trace the metabolic fate of these molecules in living systems. nih.gov For example, a specifically labeled retinoid can be administered to cells or animal models, and its conversion to various metabolites can be tracked over time using mass spectrometry.

Recent innovations have focused on creating multifunctional probes. For instance, researchers have designed and synthesized fluorescent retinoid analogues that allow for direct visualization of their subcellular localization and interaction with binding proteins using advanced microscopy techniques. nih.gov The development of methods for late-stage insertion of functions like azides into the retinoid structure opens the door to creating probes for click chemistry applications, enabling the identification of retinoid-protein interactions and other molecular-level inquiries. researchgate.net The synthesis of deuterated versions of these novel probes, including esterified forms, will be essential for validating their biological activity and quantifying their metabolic pathways alongside their non-labeled counterparts. researchgate.net

Table 2: Types of Novel Retinoid Probes and Their Applications

Probe TypeDescriptionPrimary Application
Stable Isotope-Labeled RetinoidsRetinoids containing heavy isotopes like ²H (deuterium) or ¹³C at specific positions. nih.govMetabolic flux analysis; tracing biotransformation pathways. nih.gov
Fluorescent Retinoid AnaloguesSynthetic retinoids with intrinsic fluorescent properties. nih.govLive-cell imaging of retinoid uptake, distribution, and binding to cellular targets like CRABP-II. nih.gov
Photoaffinity ProbesRetinoids modified with a photoreactive group that can covalently bind to interacting proteins upon UV irradiation.Identifying and characterizing retinoid-binding proteins and nuclear receptors.
Biotinylated or Azide-Modified ProbesRetinoids functionalized with biotin (B1667282) or an azide (B81097) group for affinity purification or click chemistry applications. researchgate.netPull-down assays to isolate retinoid-protein complexes and study molecular interactions. researchgate.net

Application in Spatially Resolved Retinoid Metabolism and Distribution Studies (e.g., Imaging Mass Spectrometry)

A significant frontier in biological research is understanding not just what molecules are present, but where they are located within tissues and even single cells. nih.govvanderbilt.edu Imaging Mass Spectrometry (IMS) has emerged as a powerful technique for spatially resolved metabolomics, allowing for the visualization of the distribution of metabolites, lipids, and proteins directly in tissue sections. nih.govnih.gov

IMS techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), can map the distribution of different retinoid species across complex tissues like the retina, liver, or skin with high spatial resolution. nih.govyoutube.comarvojournals.org This provides invaluable insights into localized retinoid metabolism, storage, and sites of action. For example, IMS can be used to visualize how the distribution of retinyl esters versus retinoic acid changes in response to disease or therapeutic intervention. vanderbilt.edu

In these advanced imaging studies, the application of a deuterated standard like this compound is critical. By applying the standard uniformly to the tissue section, it can be used to normalize the signal of the endogenous analyte, correcting for variations in matrix crystallization and ion suppression across the tissue. This allows for more quantitative and reliable imaging, transforming a qualitative map into a semi-quantitative analysis of retinoid distribution. youtube.com The integration of IMS with other imaging modalities and omics technologies promises a more complete, multidimensional understanding of retinoid biology in its native spatial context. nih.gov

Q & A

Q. What are the key considerations for synthesizing high-purity 13-cis-Retinoic Acid-d5 Ethyl Ester in laboratory settings?

The synthesis involves esterification of 13-cis-retinoic acid with deuterated ethanol under anhydrous conditions, using catalysts like sulfuric acid or p-toluenesulfonic acid. Reaction parameters such as pH, temperature, and moisture control are critical to prevent hydrolysis and ensure high yields. Industrial-scale production replicates these methods but employs larger reactors with continuous monitoring systems to maintain optimal conditions . Purity verification typically uses HPLC or GC-MS, with deuterium incorporation confirmed via mass spectrometry .

Q. How does deuterium labeling in this compound enhance pharmacokinetic studies?

Deuterium substitution allows precise tracking of the compound and its metabolites in biological systems without altering its chemical or biological properties. This is particularly useful in LC-MS/MS-based assays to distinguish endogenous retinoids from administered deuterated analogs. For example, isotopic separation minimizes background noise in plasma or tissue samples, enabling accurate quantification of metabolic turnover rates .

Q. What analytical methods are recommended for quantifying this compound and its metabolites?

Reversed-phase HPLC with UV detection (354 nm) is standard for separation, while gas-liquid chromatography with mass spectrometry (GC-MS) provides higher sensitivity for ester derivatives. For complex matrices (e.g., human plasma), tandem LC-MS/MS using stable isotope internal standards (e.g., Isotretinoin-d5) improves specificity and reduces matrix effects .

Advanced Research Questions

Q. How can researchers address contradictory data on the genotoxic effects of this compound across different experimental models?

Evidence shows biphasic genotoxicity: dose-dependent sister chromatid exchange in human diploid fibroblasts but no effect in V79 hamster cells . To resolve contradictions, researchers should:

  • Validate model relevance : Use cell lines with functional retinoic acid receptors (RAR/RXR) to mimic human metabolic pathways.
  • Control isomerization : Monitor interconversion between 13-cis and all-trans forms during experiments, as this affects receptor binding and biological outcomes .
  • Standardize protocols : Ensure consistent exposure times, concentrations, and metabolic activation systems (e.g., S9 mix) across studies.

Q. What experimental strategies optimize the use of this compound in studying retinoid signaling in cancer models?

  • Dose-response profiling : Test concentrations between 0.5–2 mg/kg/day (human equivalent doses) to balance efficacy and toxicity .
  • Combination therapies : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce premature metabolic clearance and enhance bioavailability .
  • Endpoint selection : Use biomarkers like RARβ expression or 4-oxo metabolite levels to correlate retinoid activity with anti-proliferative effects .

Q. How do isomerization dynamics of this compound impact data interpretation in cell differentiation assays?

The compound can isomerize to all-trans-retinoic acid under light or thermal stress, altering receptor binding specificity. To mitigate this:

  • Protect from light : Use amber vials and low-light conditions during handling.
  • Monitor stability : Regularly analyze samples via HPLC to quantify isomer ratios.
  • Include controls : Compare results with all-trans-retinoic acid-d5 ethyl ester to isolate cis-specific effects .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in preclinical studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values.
  • Multivariate analysis : Account for covariates like animal weight or baseline metabolite levels in pharmacokinetic studies.
  • Power analysis : Pre-determine sample sizes using pilot data to ensure sufficient sensitivity for detecting small effect sizes .

Q. How should researchers design experiments to differentiate between direct and indirect effects of this compound on gene regulation?

  • Knockdown/knockout models : Use RAR/RXR-deficient cells to assess receptor dependency.
  • Time-course assays : Measure early (1–6 hr) vs. late (24–48 hr) gene expression changes to distinguish primary transcriptional effects from secondary responses.
  • Epigenetic profiling : Integrate ChIP-seq (e.g., H3K27ac) to map retinoid-induced chromatin remodeling .

Data Contradiction and Reproducibility

Q. Why do metabolic clearance rates of this compound vary significantly between in vitro and in vivo systems?

In vitro models lack hepatic cytochrome P450 enzymes responsible for retinoid oxidation. To improve translatability:

  • Use microsomal systems : Supplement cell cultures with liver microsomes to mimic phase I metabolism.
  • Incorporate physiologically based pharmacokinetic (PBPK) modeling : Predict in vivo clearance using in vitro intrinsic clearance data .

Q. What steps ensure reproducibility when studying this compound in heterogeneous cell populations?

  • Single-cell RNA-seq : Resolve cell-to-cell variability in retinoid response.
  • Batch normalization : Include reference samples in each experiment to correct for technical variability.
  • Open protocols : Share detailed methods for cell culture conditions, serum lot numbers, and retinoid stock preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.